Crizotinib-metabolite-GlucA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crizotinib-metabolite-GlucA is a metabolite of Crizotinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) or ROS1 rearrangements . This compound is formed through the metabolic processes in the liver, where Crizotinib undergoes biotransformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Crizotinib involves several steps, including Suzuki coupling reactions and deprotection processes . The synthetic route typically starts with the compound of formula b and the compound of formula e undergoing a Suzuki coupling reaction to produce the compound of formula a, which is then subjected to deprotection to afford Crizotinib .
Industrial Production Methods
Industrial production methods for Crizotinib involve optimizing the synthetic route to minimize waste and improve yield. This includes the use of efficient catalysts and reaction conditions that are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Crizotinib-metabolite-GlucA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites that are further processed or excreted by the body .
Scientific Research Applications
Crizotinib-metabolite-GlucA has several scientific research applications:
Mechanism of Action
Crizotinib-metabolite-GlucA exerts its effects by inhibiting the activity of specific tyrosine kinases, including ALK, c-MET, and ROS1 . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . The compound binds to the ATP-binding site of these kinases, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ALK inhibitors such as:
- Ceritinib
- Alectinib
- Brigatinib
Uniqueness
Crizotinib-metabolite-GlucA is unique in its specific metabolic pathway and the formation of glucuronide conjugates, which are not commonly observed with other ALK inhibitors . This uniqueness provides insights into the drug’s metabolism and potential interactions with other compounds .
Properties
Molecular Formula |
C19H27N5O6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-amino-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27N5O6/c20-18-13(29-19-17(28)16(27)15(26)14(9-25)30-19)5-10(6-22-18)11-7-23-24(8-11)12-1-3-21-4-2-12/h5-8,12,14-17,19,21,25-28H,1-4,9H2,(H2,20,22)/t14-,15-,16+,17-,19-/m1/s1 |
InChI Key |
LKBCSYYYWDTIDR-OGJJZOIMSA-N |
Isomeric SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.